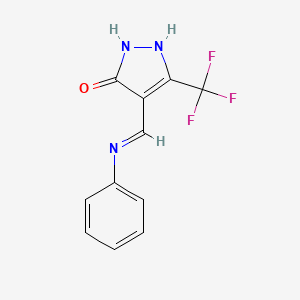

4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

描述

4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both an aniline and a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

4-(phenyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-8(10(18)17-16-9)6-15-7-4-2-1-3-5-7/h1-6H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQFEVHCSZIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of an aniline derivative with a trifluoromethyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the pyrazolone ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent production of high-quality material .

化学反应分析

Types of Reactions

4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid

Major Products Formed

Oxidation: N-oxides of the pyrazolone ring.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aniline derivatives

科学研究应用

Structural Features

The compound features an aniline moiety and a trifluoromethyl group, which contribute to its biological activity and chemical reactivity. The presence of the trifluoromethyl group significantly enhances the compound's properties compared to non-fluorinated analogs.

Pharmaceutical Applications

The compound is being explored for its potential in drug development, particularly as:

- Anti-inflammatory agents : Its structural features allow for interactions with biological targets involved in inflammatory pathways.

- Anticancer agents : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of related pyrazole derivatives on colorectal carcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development into anticancer therapies .

Biological Research

The compound has been investigated as a potential enzyme inhibitor due to its ability to interact with specific molecular targets:

- Mechanism of Action : The trifluoromethyl group enhances membrane permeability, facilitating the compound's access to intracellular targets. It may inhibit enzyme activity by binding to active sites, disrupting normal cellular processes.

Material Science

In materials science, 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is utilized in developing advanced materials:

- Thermal Stability : The incorporation of this compound into polymers can enhance thermal stability and resistance to degradation.

Synthetic Chemistry

The compound serves as a building block for synthesizing more complex fluorinated compounds:

- Synthetic Routes : Typically synthesized through the condensation of an aniline derivative with a trifluoromethyl ketone under basic conditions. Continuous flow synthesis techniques are also employed for industrial production to enhance yield and purity.

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting normal cellular processes .

相似化合物的比较

Similar Compounds

4-(Anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the trifluoromethyl group.

4-(Anilinomethylene)-5-(chloromethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a chloromethyl group instead of a trifluoromethyl group.

4-(Anilinomethylene)-5-(bromomethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a bromomethyl group instead of a trifluoromethyl group

Uniqueness

The presence of the trifluoromethyl group in 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced pharmacokinetic profiles. These characteristics make it more effective in penetrating biological membranes and reaching intracellular targets compared to its non-fluorinated analogs .

生物活性

4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The presence of trifluoromethyl groups and the pyrazolone moiety contributes to its unique reactivity and biological profile.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that derivatives of pyrazolone showed inhibitory effects on various cancer cell lines, suggesting a potential mechanism involving the modulation of protein kinase pathways .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs) and serine/threonine kinases. These enzymes play crucial roles in cell signaling pathways related to growth and proliferation. Inhibiting these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells .

Neuroprotective Effects

Preliminary studies have suggested neuroprotective effects attributed to the compound's ability to modulate neurotransmitter levels. Research on related compounds has shown that they can enhance serotonin and other neurosteroids while reducing oxidative stress markers in neuronal models, indicating a protective role against neurodegeneration .

The proposed mechanisms of action for this compound include:

- Inhibition of Kinase Activity : By binding to the active sites of PTKs, the compound disrupts downstream signaling pathways essential for tumor progression.

- Antioxidant Properties : The compound may also exhibit antioxidant activity, scavenging free radicals and reducing cellular oxidative stress .

- Neurotransmitter Modulation : It may influence the levels of key neurotransmitters, providing neuroprotective benefits in models of epilepsy and other neurological disorders .

Case Studies

| Study | Findings |

|---|---|

| In vitro Analysis | Showed significant inhibition of cancer cell proliferation at low micromolar concentrations. |

| In vivo Studies | Demonstrated reduced tumor size in xenograft models treated with the compound compared to controls. |

| Neuroprotective Study | Highlighted improved survival rates in neuronal cultures exposed to oxidative stress when treated with the compound. |

常见问题

Basic: What are the standard synthetic routes for 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via condensation reactions. A common method involves refluxing 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives with aniline-containing aldehydes in glacial acetic acid with anhydrous sodium acetate as a catalyst. For example, analogous syntheses use reflux times of 4–10 hours, followed by cooling, filtration, and recrystallization from methanol or acetic acid . Optimization includes adjusting molar ratios (e.g., 1:1 aldehyde-to-pyrazolone ratio), temperature (80–100°C), and catalyst loading (1.2 equivalents of NaOAc). Purity is enhanced via recrystallization or column chromatography .

Basic: What analytical techniques are recommended for characterizing this compound, and how are structural ambiguities resolved?

Answer:

Key techniques include:

- HPLC : For purity assessment (>95% is typical) .

- FTIR : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches from aniline) .

- X-ray crystallography : Critical for resolving stereochemistry, as seen in corrigenda for similar pyrazolones where Z/E isomerism or hydrogen bonding networks were misassigned initially .

- NMR : ¹H and ¹³C spectra identify substituent effects (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR) .

Advanced: How can researchers address discrepancies in reported synthetic yields or structural data across studies?

Answer:

Discrepancies often arise from:

- Reaction time/temperature : Longer reflux times (e.g., 10 hours vs. 4 hours) may improve yields but risk side reactions .

- Crystallization solvents : Methanol vs. acetic acid recrystallization can alter crystal packing, affecting reported melting points .

- Isomerism : Z/E configurations in the anilinomethylene group require careful NOESY or X-ray analysis to resolve .

Methodological fix : Reproduce reactions under strictly controlled conditions and validate structures via multiple techniques (e.g., XRD + NMR) .

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- Split-plot designs : Used in pharmacological studies to test multiple variables (e.g., substituents on the aniline or pyrazole rings) while controlling for batch effects .

- Parallel synthesis : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups on the arylidene moiety) followed by bioactivity screening .

- Computational modeling : DFT calculations predict electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) on reactivity or binding affinity, guiding synthetic priorities .

Advanced: How can researchers mitigate byproduct formation during synthesis, particularly in large-scale reactions?

Answer:

Common byproducts include:

- Oligomers : From over-condensation of aldehyde intermediates. Mitigated by slow addition of aldehydes and maintaining stoichiometric control .

- Oxidation products : Due to prolonged heating. Use inert atmospheres (N₂/Ar) and antioxidants like BHT .

- Isomeric impurities : Controlled via selective crystallization (e.g., using ethanol/water mixtures) .

Scale-up tip : Pilot studies with in-process HPLC monitoring identify critical purification steps .

Advanced: What strategies are effective for elucidating the biological mechanisms of this compound in pharmacological studies?

Answer:

- Target identification : Use affinity chromatography or SPR to identify protein targets (e.g., kinase or enzyme binding) .

- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

- In vivo models : Dose-response studies in rodent models, with pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) to correlate structure with bioavailability .

Advanced: How can computational tools enhance the understanding of this compound’s reactivity or supramolecular interactions?

Answer:

- Molecular docking : Predict binding modes to biological targets (e.g., enzymes) using AutoDock Vina .

- MD simulations : Study solvation effects or stability of crystal forms (e.g., hydrogen-bond networks in XRD structures) .

- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity or solubility .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?

Answer:

While the compound lacks chiral centers, enantiomeric impurities may arise in derivatives. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。